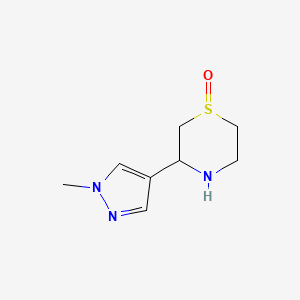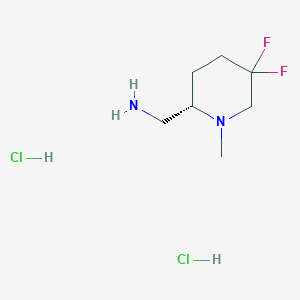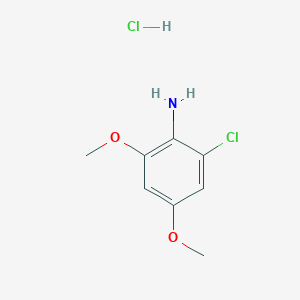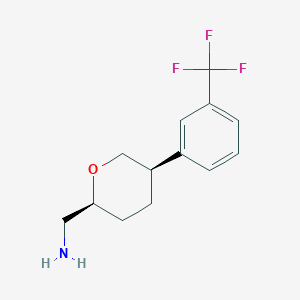
((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a tetrahydropyran ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Methanamine Group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, ((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl-containing compounds with biological targets. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets by increasing hydrophobic interactions and electronic effects. The tetrahydropyran ring provides a rigid scaffold that can position the functional groups in an optimal orientation for binding.
Comparison with Similar Compounds
Similar Compounds
((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)propanamine: Similar structure but with a propanamine group.
Uniqueness
((2S,5R)-5-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C13H16F3NO |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
[(2S,5R)-5-[3-(trifluoromethyl)phenyl]oxan-2-yl]methanamine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-9(6-11)10-4-5-12(7-17)18-8-10/h1-3,6,10,12H,4-5,7-8,17H2/t10-,12-/m0/s1 |
InChI Key |
FVGCLVDLLIECHR-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)C(F)(F)F)CN |
Canonical SMILES |
C1CC(OCC1C2=CC(=CC=C2)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



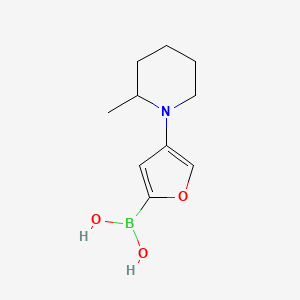
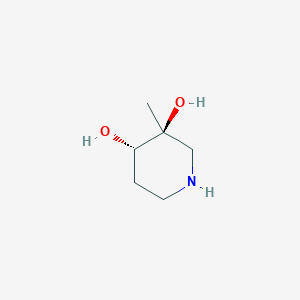
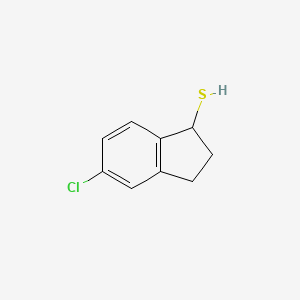
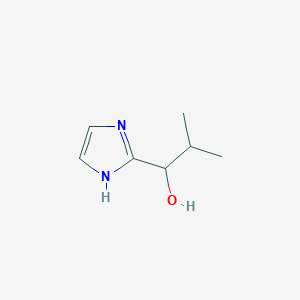
![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
![5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)
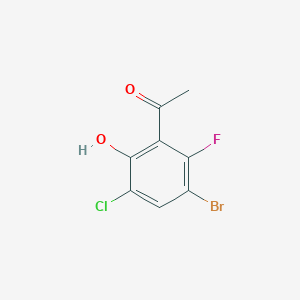
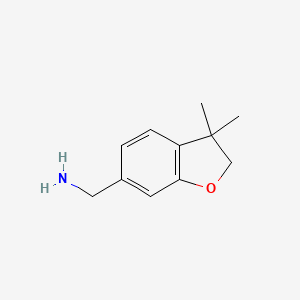
![11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13332626.png)
